molecular formula C16H19N3O3 B2451418 Isopropyl 5-isopropoxy-3-phenyl-1,2,4-triazine-6-carboxylate CAS No. 338956-98-2

Isopropyl 5-isopropoxy-3-phenyl-1,2,4-triazine-6-carboxylate

Cat. No.: B2451418
CAS No.: 338956-98-2
M. Wt: 301.346
InChI Key: SXWNZKCZLZJPJZ-UHFFFAOYSA-N
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Description

Isopropyl 5-isopropoxy-3-phenyl-1,2,4-triazine-6-carboxylate: is a chemical compound with the molecular formula C16H19N3O3. It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 5-isopropoxy-3-phenyl-1,2,4-triazine-6-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-isopropoxy-3-phenyl-1,2,4-triazine-6-carboxylic acid with isopropyl alcohol in the presence of a dehydrating agent .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Isopropyl 5-isopropoxy-3-phenyl-1,2,4-triazine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemistry: In chemistry, Isopropyl 5-isopropoxy-3-phenyl-1,2,4-triazine-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .

Biology: Its triazine core is known to interact with various biological targets .

Medicine: In medicine, derivatives of triazine compounds, including this compound, are explored for their therapeutic potential. They are investigated for their anti-cancer, anti-inflammatory, and antimicrobial properties .

Industry: Industrially, this compound is used in the formulation of agrochemicals, such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of Isopropyl 5-isopropoxy-3-phenyl-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. The triazine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or alteration of receptor signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Uniqueness: What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it particularly valuable in applications where other triazine derivatives may not be as effective .

Properties

IUPAC Name

propan-2-yl 3-phenyl-5-propan-2-yloxy-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-10(2)21-15-13(16(20)22-11(3)4)18-19-14(17-15)12-8-6-5-7-9-12/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWNZKCZLZJPJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(N=NC(=N1)C2=CC=CC=C2)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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